ethyl (E)-4-octenoate

Flavor Chemistry Fragrance Formulation Sensory Analysis

Ethyl (E)-4-octenoate (CAS 138234-61-4), also known as ethyl trans-4-octenoate, is a fatty acid ester (C10H18O2) with a molecular weight of 170.25 g/mol. This compound is characterized by a trans (E) double bond configuration at the 4-position of its octenoate backbone.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 138234-61-4
Cat. No. B169403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (E)-4-octenoate
CAS138234-61-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC=CCCC(=O)OCC
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3
InChIKeyWRUZCQAJIHSQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-4-octenoate (CAS 138234-61-4) Sourcing Guide: Identity, Properties, and Procurement Considerations


Ethyl (E)-4-octenoate (CAS 138234-61-4), also known as ethyl trans-4-octenoate, is a fatty acid ester (C10H18O2) with a molecular weight of 170.25 g/mol [1]. This compound is characterized by a trans (E) double bond configuration at the 4-position of its octenoate backbone [2]. It is a colorless liquid with a fruity, pear-like odor with subtle citrus connotations, and it exhibits moderate volatility (vapor pressure ~0.103 mmHg at 20°C) and lipophilicity (LogP ~3.4-3.6) . Naturally occurring in Asian pear (Pyrus serotina), Monstera deliciosa fruit, and other fruits, it serves as a key aroma impact compound in flavor and fragrance formulations [3][4]. Its physical properties, including a refractive index of 1.430-1.437 at 20°C and specific gravity of 0.878-0.884 at 25°C, are critical for quality control and formulation reproducibility .

Why Ethyl (E)-4-octenoate (CAS 138234-61-4) Cannot Be Replaced by Generic Octenoate Esters


Ethyl octenoate isomers (2-, 3-, and 4-octenoates) and stereoisomers (cis vs. trans) share the same molecular formula (C10H18O2) but exhibit markedly different organoleptic profiles and application performance. The position of the double bond and its geometry fundamentally alter the compound's interaction with olfactory receptors, leading to distinct odor characters: ethyl 2-octenoate conveys a pineapple, green, fatty-waxy note; ethyl 3-octenoate has a tropical, fruity profile; and the cis isomer of ethyl 4-octenoate imparts a fresh, juicy pineapple character, whereas the trans (E) isomer delivers a clean, pear-citrus note [1][2]. Furthermore, differences in volatility, substantivity (>8 hours for the trans isomer), and recommended use levels (1-8% for trans, traces-1% for 2-octenoate) directly impact formulation stability, cost-in-use, and final product sensory performance [3]. These quantifiable differences preclude simple substitution and necessitate compound-specific sourcing and formulation validation.

Quantitative Differentiation Evidence for Ethyl (E)-4-octenoate (CAS 138234-61-4) vs. Closest Analogs


Organoleptic Differentiation: Pear-Citrus Profile vs. Cis Isomer's Pineapple Note

Ethyl (E)-4-octenoate (trans) is characterized by a fruity, pear-like note with slight citrus connotations, as reported by multiple authoritative databases and supplier technical datasheets . In contrast, its stereoisomer, ethyl (Z)-4-octenoate (cis, CAS 34495-71-1), is described as having a fresh, juicy pineapple note with slight citrus connotations [1][2]. This difference in primary odor character is a direct consequence of the double bond geometry (E vs. Z) and has been noted in industry literature: the trans isomer is slightly less attractive for some applications due to hints of fatty and melon notes, whereas the cis ester is more widely used in flavors where permitted [3].

Flavor Chemistry Fragrance Formulation Sensory Analysis

Substantivity and Tenacity: >8 Hour Duration on Blotter

The trans (E) isomer of ethyl 4-octenoate exhibits a substantivity of greater than 8 hours on a blotter at 100% concentration, as documented in fragrance material databases [1]. This metric is critical for evaluating the longevity of a fragrance ingredient in a finished product. While the cis isomer and other octenoate esters (e.g., ethyl 2-octenoate) are also reported to have similar tenacity (>8 hours) , the combination of this duration with the distinct pear-citrus odor profile provides a specific performance advantage for formulations requiring a lasting pear note. The trans isomer's volatility (vapor pressure 0.103 mmHg at 20°C) is comparable to the 2-octenoate isomer (0.103 mmHg at 20°C) , indicating that the difference in substantivity perception is likely driven by odor impact and receptor affinity rather than purely physical evaporation rate.

Fragrance Longevity Perfumery Formulation Stability

Regulatory and Safety Profile: FEMA GRAS Status Distinction

Ethyl (E)-4-octenoate (trans) does not have a FEMA number or JECFA food flavoring designation, and its flavor usage is not recommended or is restricted compared to its cis counterpart [1][2]. In contrast, ethyl cis-4-octenoate (FEMA No. 3344) is recognized as a flavoring agent and has been evaluated by JECFA with no safety concern at current intake levels [3][4]. The cis isomer is specifically noted as useful in tropical fruit flavors, particularly pineapple, for fresh, ripe notes, and is permitted for flavor use [5]. The trans isomer is predominantly used as a fragrance ingredient, with recommended use levels up to 8% in fragrance concentrates, but its flavor use is limited or not recommended [1][6]. This regulatory distinction is critical for procurement: selecting the trans isomer for a flavor application would not be compliant, whereas the cis isomer is the appropriate choice for food and beverage flavoring.

Food Safety Flavor Regulation GRAS

Physicochemical Properties for Formulation: Refractive Index and Specific Gravity

Ethyl (E)-4-octenoate (trans) exhibits a refractive index (n20/D) of 1.430-1.437 and a specific gravity of 0.878-0.884 at 25°C, as reported by multiple reputable suppliers . These values are distinct from those of ethyl (E)-2-octenoate, which has a refractive index of 1.440-1.442 at 20°C and a specific gravity of 0.890-0.894 at 25°C . The differences in these key physical constants reflect the influence of double bond position on molecular packing and polarizability, which in turn affect solubility, volatility, and blending behavior in complex formulations. For quality control and batch-to-batch consistency, these specific ranges serve as identity and purity verification parameters, ensuring that the correct isomer is received and used.

Quality Control Formulation Analytical Chemistry

Natural Occurrence and Authenticity: Concentration in Asian Pear

Ethyl (E)-4-octenoate has been positively identified and quantified in the volatile constituents of Asian pear (Pyrus serotina) using gas chromatography-mass spectrometry (GC-MS) [1]. While the exact concentration in the fruit is not specified in the abstract, the Kovats retention index (RI) of 1172 on a DB-1 column serves as a definitive analytical marker for its identification [2]. This natural occurrence is significant because it establishes the compound as a nature-identical flavoring substance, supporting its use in natural flavor formulations. In contrast, ethyl 2-octenoate is more commonly associated with pineapple and tropical fruit profiles, and ethyl 3-octenoate is found in some fruits but is less well-characterized [3][4]. The specific association of the trans isomer with pear aroma provides a direct link to authentic pear flavor reconstitution.

Natural Flavor Authenticity Food Chemistry

Use Level and Cost-in-Use: Fragrance Concentration Range

The recommended use level for ethyl (E)-4-octenoate (trans) in fragrance concentrates is 1% to 8%, as specified by a leading aroma chemical supplier . This range is significantly higher than the recommended use level for ethyl 2-octenoate, which is suggested at traces to 1% . The higher use level for the trans isomer reflects its lower odor impact or a more versatile blending profile, allowing formulators greater flexibility in achieving the desired pear-citrus note intensity without exceeding safe or cost-effective limits. Additionally, the trans isomer's purity specification is typically ≥98.0% (sum of isomers), and it may contain synthetic alpha-tocopherol (0.10%) as an additive to enhance stability . This formulation-relevant information directly impacts procurement decisions regarding quantity, cost, and handling.

Fragrance Formulation Cost Optimization Perfumery

High-Value Application Scenarios for Ethyl (E)-4-octenoate (CAS 138234-61-4)


Fine Fragrance and Personal Care Formulations Requiring a Lasting Pear Note

Ethyl (E)-4-octenoate is ideally suited for fine fragrances, colognes, and personal care products (e.g., shampoos, body washes, lotions) where a clean, juicy pear top note with citrus facets is desired and long-lasting perception is critical. Its substantivity of >8 hours on a blotter and recommended use level of 1-8% allow perfumers to craft enduring pear accords that remain perceptible throughout the fragrance's dry-down . The compound's moderate volatility (vapor pressure 0.103 mmHg at 20°C) and lipophilicity (LogP ~3.6) ensure good diffusion and deposition on skin and hair, enhancing consumer sensory experience . Formulators should verify the trans isomer identity via refractive index (1.430-1.437) and specific gravity (0.878-0.884) to ensure batch consistency .

Pear Flavor Reconstitution and Nature-Identical Flavor Development

As a naturally occurring volatile in Asian pear (Pyrus serotina) and Monstera deliciosa fruit, ethyl (E)-4-octenoate serves as a key aroma impact compound for creating authentic, nature-identical pear flavors [1][2]. Its Kovats retention index (RI 1172 on DB-1) provides a robust analytical marker for quality control and authentication of pear flavor formulations [3]. However, due to its lack of FEMA GRAS status for flavor use, its application in food and beverage flavors is restricted. For industrial flavor houses, the compound is best utilized in non-food applications such as oral care flavors, or as a reference standard for analytical method development targeting pear aroma profiling. Flavorists should consult current regulatory status before use in food products.

Analytical Reference Standard for GC-MS Identification of Fruit Volatiles

Ethyl (E)-4-octenoate is a valuable analytical reference standard for food chemists and quality control laboratories conducting GC-MS analysis of fruit volatiles, particularly for pear and related fruit matrices. Its well-characterized Kovats retention index (1172 on DB-1 column) and mass spectral data (available from NIST) enable unambiguous identification and quantification in complex natural product extracts [3][4]. The compound's occurrence in Asian pear and Monstera deliciosa makes it a specific marker for authenticity testing and varietal discrimination studies [1][2]. Laboratories should source material with ≥98.0% purity (sum of isomers) to ensure accurate calibration and method validation .

Candle and Home Fragrance Products with Fruity Accords

The high substantivity (>8 hours) and clean pear-citrus odor profile of ethyl (E)-4-octenoate make it an excellent choice for candle fragrances, reed diffusers, and other home fragrance applications where sustained aroma release is essential . Its recommended use level of 1-8% provides flexibility in achieving the desired scent intensity in wax and solvent-based systems. The compound's moderate lipophilicity (LogP ~3.6) ensures compatibility with common fragrance carriers and minimal phase separation . Unlike ethyl 2-octenoate, which is often favored for pineapple and tropical candle notes, the trans-4-octenoate isomer provides a distinct pear-citrus signature that can differentiate a product line in the competitive home fragrance market .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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